molecular formula C12H17N3O3 B4080973 Acetanilide, 2-(diethylamino)-4'-nitro- CAS No. 74816-21-0

Acetanilide, 2-(diethylamino)-4'-nitro-

Cat. No.: B4080973
CAS No.: 74816-21-0
M. Wt: 251.28 g/mol
InChI Key: OKDWEXMXXCTNSG-UHFFFAOYSA-N
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Description

Acetanilide, 2-(diethylamino)-4’-nitro- is an organic compound that belongs to the class of acetanilides It is characterized by the presence of a diethylamino group at the 2-position and a nitro group at the 4’-position of the acetanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(diethylamino)-4’-nitro- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as concentrated hydrochloric acid. The reaction proceeds as follows:

C6H5NH2+(CH3CO)2OC6H5NHCOCH3+CH3COOHC_6H_5NH_2 + (CH_3CO)_2O \rightarrow C_6H_5NHCOCH_3 + CH_3COOH C6​H5​NH2​+(CH3​CO)2​O→C6​H5​NHCOCH3​+CH3​COOH

In this reaction, aniline reacts with acetic anhydride to form acetanilide and acetic acid. The addition of a diethylamino group and a nitro group can be achieved through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of Acetanilide, 2-(diethylamino)-4’-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(diethylamino)-4’-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted acetanilides.

Scientific Research Applications

Acetanilide, 2-(diethylamino)-4’-nitro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2-(diethylamino)-4’-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound without the diethylamino and nitro groups.

    N-Phenylacetamide: Another derivative of acetanilide with different substituents.

    Phenoxyacetamide: A related compound with a phenoxy group instead of the diethylamino group.

Uniqueness

Acetanilide, 2-(diethylamino)-4’-nitro- is unique due to the presence of both diethylamino and nitro groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(diethylamino)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWEXMXXCTNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225786
Record name Acetanilide, 2-(diethylamino)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74816-21-0
Record name Acetanilide, 2-(diethylamino)-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074816210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-(diethylamino)-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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